molecular formula C20H22ClN3O4 B11560223 N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11560223
M. Wt: 403.9 g/mol
InChI Key: ULUOHIOGCHNNMG-LPYMAVHISA-N
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Description

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with a unique structure that includes both aromatic and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 3-chlorophenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide
  • N-(2-chlorophenyl)-3-{N’-[(E)-(pyridin-3-yl)methylidene]hydrazinecarbonyl}propanamide

Uniqueness

N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H22ClN3O4

Molecular Weight

403.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C20H22ClN3O4/c1-3-10-28-17-9-8-14(11-18(17)27-4-2)13-22-24-20(26)19(25)23-16-7-5-6-15(21)12-16/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

ULUOHIOGCHNNMG-LPYMAVHISA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Cl)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Cl)OCC

Origin of Product

United States

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